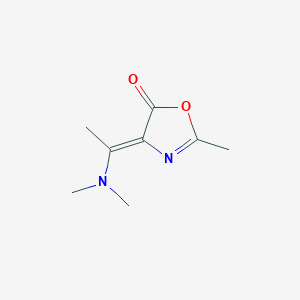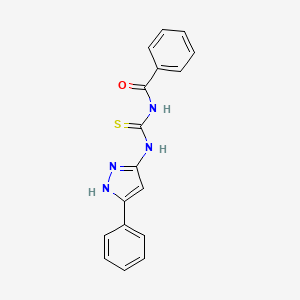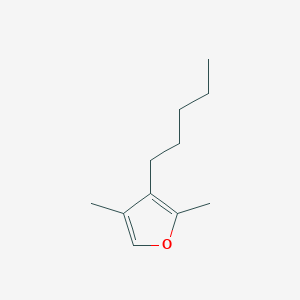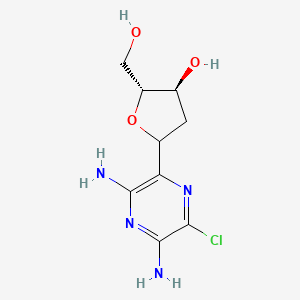
(2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a pyrazine ring substituted with amino and chloro groups, as well as a tetrahydrofuran ring with hydroxymethyl and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One possible route could start with the chlorination of a pyrazine derivative, followed by amination to introduce the amino groups. The tetrahydrofuran ring can be constructed through cyclization reactions involving appropriate precursors. The hydroxymethyl group can be introduced via hydroxymethylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry
Biology
In biological research, this compound may be studied for its interactions with enzymes or receptors, potentially leading to the development of new drugs or therapeutic agents.
Medicine
The compound could be investigated for its potential medicinal properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would depend on its specific interactions with biological targets. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding domain. The molecular pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
(2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Unique due to its specific substitution pattern and ring structure.
(2R,3S)-5-(3,5-Diamino-6-bromopyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar structure but with a bromine atom instead of chlorine.
(2R,3S)-5-(3,5-Diamino-6-fluoropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H13ClN4O3 |
|---|---|
分子量 |
260.68 g/mol |
IUPAC 名称 |
(2R,3S)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4?,5+/m0/s1 |
InChI 键 |
RWJKYPXFZLKMDU-LJJLCWGRSA-N |
手性 SMILES |
C1[C@@H]([C@H](OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
规范 SMILES |
C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


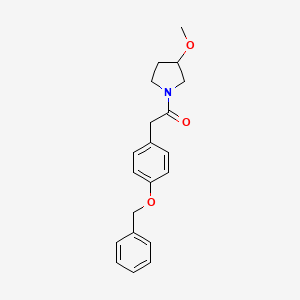
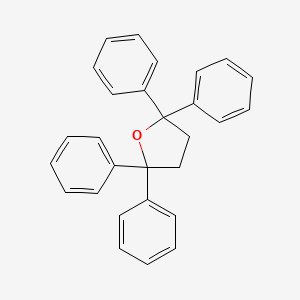
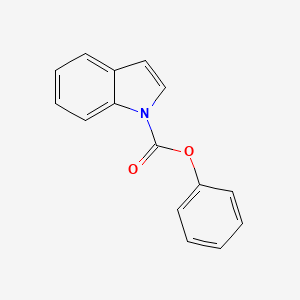
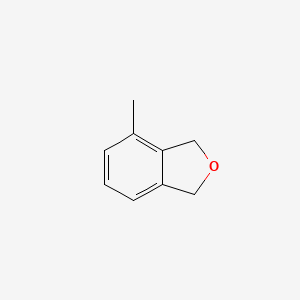
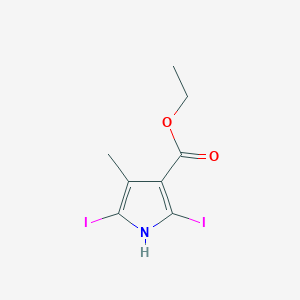
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)
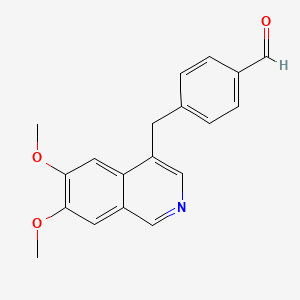
![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)
![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
